N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-24(2)18(15-13-25(3)17-8-5-4-7-14(15)17)12-22-21(26)16-11-20(28-23-16)19-9-6-10-27-19/h4-11,13,18H,12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMNYKWPMWCAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=NOC(=C3)C4=CC=CO4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide, also referred to by its CAS number 1421373-65-0, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 499.62 g/mol. The structure features an isoxazole ring connected to a furan moiety and an indole derivative, which are known to enhance biological activities through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring and subsequent functionalization to introduce the furan and indole groups. Various synthetic routes have been explored in literature, emphasizing efficiency and yield.
Anticancer Activity
Research has demonstrated that derivatives of isoxazole exhibit significant anticancer properties. In a study evaluating several isoxazole-amide derivatives, it was found that certain compounds showed potent cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancers. For instance:
- Compound 2d exhibited an IC50 value of 15.48 μg/ml against HeLa cells.
- Compound 2e showed an IC50 value of 23 μg/ml against Hep3B cells, indicating strong potential for further development as an anticancer agent .
The mechanism by which this compound exerts its effects appears to involve:
- Induction of Apoptosis : Studies indicate that certain derivatives can shift cancer cells from necrosis to apoptosis, suggesting a targeted mechanism that promotes programmed cell death .
- Cell Cycle Arrest : Compounds have been shown to induce delays in the G2/M phase of the cell cycle, similar to established chemotherapeutic agents like doxorubicin .
- Antioxidant Activity : Some derivatives also demonstrate antioxidant properties, which can contribute to their anticancer efficacy by reducing oxidative stress in cells .
Comparative Biological Activity Table
| Compound | Cancer Cell Line | IC50 (μg/ml) | Mechanism |
|---|---|---|---|
| N-(dimethylamino) | MCF-7 | 39.80 | Antioxidant |
| Compound 2d | HeLa | 15.48 | Apoptosis induction |
| Compound 2e | Hep3B | 23.00 | Cell cycle arrest |
Case Studies
A notable case study involved the evaluation of various isoxazole derivatives against cancer cell lines in vitro. The study highlighted the promising activity of these compounds, particularly those containing indole structures, which are known for their diverse biological effects. The results indicated that modifications to the indole and isoxazole moieties significantly influenced their anticancer potency .
Scientific Research Applications
Case Studies
- Vitale et al. (2014) : This study synthesized new isoxazoles and evaluated their COX inhibitory activity, finding that specific modifications significantly improved their potency against cancer cells .
- Shaw et al. (2012) : Research on N-phenyl-5-carboxamidyl isoxazoles demonstrated substantial cytotoxic effects against colon cancer cell lines, with IC50 values indicating strong efficacy .
- Im et al. (2015) : A series of 4-arylamido 3-methylisoxazoles were evaluated for antiproliferative activities against melanoma and hematopoietic cell lines, revealing selective activity that surpassed standard treatments like Sorafenib .
Summary Table of Anticancer Activity
| Study | Compound | Cancer Type | IC50 Value | Mechanism |
|---|---|---|---|---|
| Vitale et al. | Isoxazole Derivative | Ovarian Cancer | 20-fold more potent than lead | COX Inhibition |
| Shaw et al. | N-phenyl isoxazole | Colon Cancer | 2.5 µg/mL | Cytotoxicity |
| Im et al. | 4-Arylamido Isoxazoles | Melanoma, Hematopoietic | 9.95 nM (FMS kinase) | Antiproliferative |
Antimicrobial Activity
The antimicrobial properties of isoxazole derivatives have also been a focal point of research.
Case Studies
- RamaRao et al. (2011) : This study highlighted the synthesis of 5-(heteroaryl)isoxazoles with significant antibacterial activity against E. coli and S. aureus, suggesting structural modifications can enhance efficacy .
- Gautam and Singh (2013) : Their research on 4,5-dihydro isoxazoles revealed promising antibacterial effects against multiple strains, demonstrating the potential for developing new antimicrobial agents .
Summary Table of Antimicrobial Activity
| Study | Compound | Bacteria/Fungi Targeted | Activity |
|---|---|---|---|
| RamaRao et al. | 5-Heteroaryl Isoxazoles | E. coli, S. aureus | Significant |
| Gautam and Singh | 4,5-Dihydro Isoxazoles | E. coli, P. aeruginosa | Moderate to High |
Neuroprotective Effects
Emerging research suggests that isoxazole derivatives may also possess neuroprotective properties.
Case Studies
Research indicates that certain modifications to isoxazole structures can enhance their ability to protect neuronal cells from oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key functional groups, such as heterocyclic cores or indole derivatives, based on synthesis methods, structural features, and physicochemical properties inferred from the evidence.
Key Findings:
Heterocyclic Core Variations :
- The target compound’s isoxazole ring differs from the thiazole in the benzofuran derivative and the pyrrole in the indole-pyrrole analog . Isoxazole’s oxygen and nitrogen atoms confer distinct electronic properties compared to sulfur in thiazole or additional nitrogen in pyrrole, impacting solubility and target binding.
- The furan substituent in the target compound contrasts with the benzofuran in , where the fused benzene ring increases aromaticity and rigidity.
Indole Modifications :
- The target’s 1-methylindole group differs from the 5-fluoroindole in . Methylation at the indole nitrogen enhances metabolic stability, while fluorination typically improves bioavailability and binding affinity.
Synthesis Strategies :
- The benzofuran-thiazole compound was synthesized via an optimized protocol with spectroscopic validation (NMR, IR), suggesting that similar methods (e.g., coupling reactions for carboxamide formation) may apply to the target compound.
Physicochemical Properties :
- The target compound’s molecular weight (393.45) and lipophilic indole-furan system suggest moderate-to-high membrane permeability, contrasting with the more polar carbohydrazide group in .
Research Implications and Limitations
- Structural Characterization: As highlighted in , programs like SHELXL are critical for crystallographic refinement of such complex molecules .
- Bioactivity Gaps: While the evidence includes synthesis protocols for analogs, pharmacological data (e.g., IC₅₀ values, receptor binding) are absent.
- Synthetic Challenges: The dimethylaminoethyl-indole moiety in the target compound may introduce steric hindrance during synthesis, requiring tailored optimization compared to the simpler ethylamino group in .
Q & A
Q. What are the common synthetic routes for preparing isoxazole-3-carboxamide derivatives with indole and furan substituents?
The synthesis typically involves coupling reactions between isoxazole carboxylic acids and amine-bearing intermediates. For example, a general procedure includes activating the isoxazole-3-carboxylic acid with coupling reagents (e.g., HATU or EDCI) and reacting it with an indole-containing amine under inert conditions. Solvents like DMF or acetonitrile are often used, with purification via column chromatography. Yields can vary (18–52%) depending on substituent steric effects and reaction optimization .
Q. Which analytical techniques are critical for structural characterization of this compound?
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent integration and coupling patterns. For example, indole protons resonate at δ 7.2–7.5 ppm, while furan protons appear at δ 6.3–7.4 ppm .
- HPLC : Monitors reaction progress and purity (>95% purity is standard for biological assays) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
Q. How are initial biological screening assays designed for this compound?
Mitochondrial assays (e.g., mitochondrial membrane potential via Rh123 fluorescence) and cell viability tests (using zebrafish embryos or cultured cells) are common. Compounds are dissolved in DMSO (final concentration ≤1%) and tested at 1–100 µM. Controls include FCCP (mitochondrial depolarizer) and verapamil (Ca²⁺ channel blocker) .
Advanced Questions
Q. How can contradictory data in mitochondrial vs. cellular assays be resolved?
Discrepancies often arise from differences in membrane permeability or off-target effects. Methodological adjustments include:
- Concentration Normalization : Account for protein binding using equilibrium dialysis .
- Permeability Assays : Use Caco-2 cells or PAMPA to quantify passive diffusion .
- Metabolite Screening : LC-MS identifies degradation products that may interfere .
Q. What computational approaches guide synthetic optimization?
- Quantum Chemical Calculations : Predict reaction pathways (e.g., cyclization energy barriers) to optimize conditions .
- Molecular Docking : Identifies key interactions (e.g., hydrogen bonds with indole NH) for rational design .
- Machine Learning : Trains models on reaction yield data to recommend solvent/catalyst combinations .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Zebrafish Embryos : Assess acute toxicity (LC50) and organ-specific effects .
- Rodent Pharmacokinetics : Measure plasma half-life (t1/2) and bioavailability via oral/intravenous administration. Liver microsomal stability tests predict metabolic clearance .
Q. How are multi-step syntheses optimized for scalability and reproducibility?
- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediates .
- Catalyst Screening : Pd/C or Ni catalysts improve coupling reaction yields .
- DoE (Design of Experiments) : Statistically optimizes temperature, solvent ratio, and reaction time .
Methodological Notes
- Ethical Compliance : Animal studies require approval from institutional committees (e.g., CEASA, University of Padova) .
- Data Validation : Triplicate experiments with negative/positive controls are mandatory for publication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
